molecular formula C20H25NO3 B13105929 2-(4-(Benzyloxy)-3-(hydroxymethyl)phenyl)-N-(tert-butyl)acetamide

2-(4-(Benzyloxy)-3-(hydroxymethyl)phenyl)-N-(tert-butyl)acetamide

Cat. No.: B13105929
M. Wt: 327.4 g/mol
InChI Key: IZBIVFRJDOORBD-UHFFFAOYSA-N
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Description

This compound features a benzyloxy group at the para position, a hydroxymethyl substituent at the meta position of the phenyl ring, and an N-(tert-butyl)acetamide moiety. The hydroxymethyl group may enhance hydrophilicity and hydrogen-bonding capacity compared to methoxy or alkyl substituents, while the tert-butyl group likely contributes to steric bulk and metabolic stability .

Properties

Molecular Formula

C20H25NO3

Molecular Weight

327.4 g/mol

IUPAC Name

N-tert-butyl-2-[3-(hydroxymethyl)-4-phenylmethoxyphenyl]acetamide

InChI

InChI=1S/C20H25NO3/c1-20(2,3)21-19(23)12-16-9-10-18(17(11-16)13-22)24-14-15-7-5-4-6-8-15/h4-11,22H,12-14H2,1-3H3,(H,21,23)

InChI Key

IZBIVFRJDOORBD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)CC1=CC(=C(C=C1)OCC2=CC=CC=C2)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Benzyloxy)-3-(hydroxymethyl)phenyl)-N-(tert-butyl)acetamide typically involves multiple steps, starting from readily available precursorsThe final step involves the acylation of the amine group with tert-butyl acetamide under controlled conditions .

Industrial Production Methods

Industrial production of this compound may utilize flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Benzyloxy)-3-(hydroxymethyl)phenyl)-N-(tert-butyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of the benzyloxy group results in a hydroxyl group .

Scientific Research Applications

2-(4-(Benzyloxy)-3-(hydroxymethyl)phenyl)-N-(tert-butyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-(Benzyloxy)-3-(hydroxymethyl)phenyl)-N-(tert-butyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations in Acetamide Derivatives

Key structural analogs are compared below based on substituents, synthesis efficiency, and physical properties:

Compound Name Key Substituents Yield (%) Melting Point (°C) Rf Value Reference
Target Compound 4-Benzyloxy, 3-hydroxymethyl, N-(tert-butyl) - - - -
N-butyl-2-(4-butyryl-2-fluorophenoxy)acetamide (30) 4-Butyryl, 2-fluoro, N-butyl 82 75 0.32
N-(tert-butyl)-2-(4-chlorophenyl)-... () 4-Chlorophenyl, N-(4-methoxybenzyl), N-(tert-butyl) 95 124–126 0.26
N-(4-(Benzyloxy)phenyl)acetamide () 4-Benzyloxy, N-acetyl - - -
2-(4-Butyryl-2-fluorophenoxy)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide (31) 4-Butyryl, 2-fluoro, N-(hydroxy-2-methylpropan-2-yl) 54 84 0.28

Key Observations:

  • Synthesis Efficiency: The tert-butyl-containing compound in achieved a 95% yield, likely due to optimized multicomponent reaction conditions (e.g., tert-butyl isocyanide as a reactive intermediate) . In contrast, fluorophenoxy derivatives () showed moderate yields (54–82%), possibly due to steric hindrance from bulkier substituents .
  • Melting Points: The tert-butyl and chlorophenyl combination in resulted in a higher melting point (124–126°C) compared to fluorophenoxy analogs (75–84°C), suggesting increased crystallinity from halogenated aromatic rings or hydrogen-bonding interactions . The target compound’s hydroxymethyl group may further elevate its melting point relative to non-polar substituents like butyryl or methoxy.
  • Chromatographic Behavior: Lower Rf values (e.g., 0.26 for ) correlate with higher polarity from electron-withdrawing groups (e.g., chlorine). The target compound’s hydroxymethyl group may reduce its Rf in similar solvent systems compared to fluorinated or alkylated analogs .

Impact of Benzyloxy and Hydroxymethyl Substitution

  • Benzyloxy vs. Methoxy: Benzyloxy groups () introduce steric bulk and lipophilicity, whereas methoxy groups (e.g., ) are smaller and more electron-donating. The target compound’s benzyloxy group may enhance membrane permeability but reduce aqueous solubility compared to methoxy analogs .
  • Hydroxymethyl vs. Fluorine/Chlorine: The hydroxymethyl group in the target compound is electron-donating and capable of hydrogen bonding, contrasting with electron-withdrawing halogens (e.g., fluorine in , chlorine in ). This difference may influence reactivity in nucleophilic substitutions or interactions with biological targets .

Triazole and Sulfanyl Derivatives ()

Compounds like 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide () feature heterocyclic cores and sulfur linkages. These structures exhibit distinct electronic profiles compared to the target compound:

  • Triazole rings enhance aromatic stacking and metabolic stability but may reduce solubility.

Biological Activity

The compound 2-(4-(benzyloxy)-3-(hydroxymethyl)phenyl)-N-(tert-butyl)acetamide is a derivative of benzyloxyphenyl compounds that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H25NO3\text{C}_{18}\text{H}_{25}\text{N}\text{O}_3

This structure includes a benzyloxy group, a hydroxymethyl group, and a tert-butyl acetamide moiety, which contribute to its biological properties.

Pharmacological Properties

Recent studies have highlighted several key pharmacological activities of this compound:

  • MAO-B Inhibition : The compound exhibits potent inhibition of monoamine oxidase B (MAO-B), an enzyme implicated in the metabolism of neurotransmitters such as dopamine. The IC50 value for MAO-B inhibition is reported to be 0.062μM0.062\,\mu M, indicating strong activity compared to standard inhibitors like rasagiline (IC50 = 0.0953μM0.0953\,\mu M) and safinamide (IC50 = 0.0572μM0.0572\,\mu M) .
  • Neuroprotective Effects : The compound has demonstrated significant neuroprotective effects in cellular models, reducing oxidative stress and inflammation associated with neurodegenerative diseases such as Parkinson's disease .
  • Antioxidant Activity : It has been shown to possess antioxidant properties with an Oxygen Radical Absorbance Capacity (ORAC) value of 2.272.27 Trolox equivalents, suggesting its potential in mitigating oxidative damage .

The mechanism by which 2-(4-(benzyloxy)-3-(hydroxymethyl)phenyl)-N-(tert-butyl)acetamide exerts its effects primarily involves:

  • Competitive Inhibition : The inhibition of MAO-B is competitive and reversible. Studies using Lineweaver-Burk plots indicate that the compound competes with the substrate kynuramine for the active site of MAO-B .
  • Metal Chelation : The compound demonstrates significant metal chelating ability, which may contribute to its neuroprotective effects by preventing metal-induced oxidative stress .

Case Studies

Several studies have investigated the biological activity of this compound:

  • Parkinson’s Disease Model : In vitro studies using neuronal cell lines treated with 6-hydroxydopamine (6-OHDA) revealed that the compound significantly reduced cell death and improved cell viability. This suggests a protective role against neurotoxic insults associated with Parkinson's disease .
  • Oxidative Stress Reduction : Research has shown that treatment with this compound leads to decreased levels of reactive oxygen species (ROS) in neuronal cells, highlighting its antioxidant capabilities .

Summary Table of Biological Activities

ActivityMeasurement/ValueComparison/Notes
MAO-B InhibitionIC50 = 0.062 µMStronger than rasagiline and comparable to safinamide
Antioxidant ActivityORAC = 2.27 Trolox eq.Indicates strong antioxidant properties
Neuroprotective EffectIncreased cell viabilitySignificant reduction in cell death in Parkinson's model
Metal ChelationSignificant abilityMay reduce oxidative stress

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